syn-Norgestimate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
syn-Norgestimate: is a synthetic progestin used primarily in hormonal contraceptives. It is a derivative of 19-nortestosterone and is known for its high selectivity for progesterone receptors, with minimal androgenic activity . This compound is often combined with ethinylestradiol in oral contraceptives to prevent ovulation and manage acne vulgaris .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of syn-Norgestimate typically involves the reaction of a 3-oxosteroid precursor with hydroxylamine hydrochloride and a base. This reaction forms the oxime, which is then acetylated to produce this compound . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the purity and concentration of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: syn-Norgestimate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Used to convert oximes to amines or other reduced forms.
Substitution: Common in modifying the acetyl group or other substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substituent but may include nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties or improved stability .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, syn-Norgestimate is used as a reference standard in analytical methods to develop and validate new pharmaceutical formulations .
Biology: In biological research, this compound is studied for its interactions with progesterone receptors and its effects on cellular processes .
Medicine: Medically, this compound is primarily used in contraceptives and hormone replacement therapy. It is also investigated for its potential in treating conditions like endometriosis and certain cancers .
Industry: In the pharmaceutical industry, this compound is a critical component in the production of various hormonal therapies. Its stability and efficacy make it a valuable compound for long-term treatments .
Wirkmechanismus
syn-Norgestimate acts by binding to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to reduced secretion of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and alter the endometrial lining, making it less suitable for implantation .
Vergleich Mit ähnlichen Verbindungen
Desogestrel: Another progestin with similar uses but different pharmacokinetic properties.
Gestodene: Known for its high potency and rapid onset of action.
Dienogest: Has antiandrogenic properties and is used in treating endometriosis.
Nomegestrol: Derived from 19-norprogesterone and has unique pharmacological effects.
Uniqueness: syn-Norgestimate is unique due to its high selectivity for progesterone receptors and minimal androgenic activity. This makes it a preferred choice in hormonal contraceptives, as it reduces the risk of androgen-related side effects .
Biologische Aktivität
Introduction
syn-Norgestimate is a synthetic progestin, primarily used in hormonal contraceptives. It is notable for its unique receptor activities and metabolic pathways, which influence its biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical applications.
Absorption and Metabolism
Upon oral administration, this compound is rapidly metabolized into its active metabolites, primarily norelgestromin (17-desacetylnorgestimate) and to a lesser extent, levonorgestrel. The pharmacokinetic profile includes:
- Peak Concentration (Cmax) : Norelgestromin reaches peak levels of approximately 3,500 pg/mL within 2 hours post-administration.
- Half-Life : The half-life of norelgestromin is approximately 30 hours.
- Bioavailability : The oral bioavailability of this compound is challenging to determine due to extensive first-pass metabolism in the liver and intestines .
Protein Binding
Norelgestromin is highly protein-bound (approximately 99%), primarily to albumin and not to sex hormone-binding globulin (SHBG). This high binding affinity affects its biological activity and distribution .
Accumulation and Steady-State Levels
Steady-state levels for norelgestromin and levonorgestrel are achieved within 21 days of continuous administration. Notably, there is a two-fold accumulation for norelgestromin and an approximate eight-fold accumulation for levonorgestrel due to its strong binding to SHBG .
Parameter | Norelgestromin | Levonorgestrel |
---|---|---|
Cmax | 3,500 pg/mL | 2.79 ng/mL |
Tmax | 2 hours | 1.7 hours |
Half-Life | ~30 hours | Not specified |
Protein Binding | ~99% | >97% |
This compound functions primarily as an agonist of the progesterone receptor (PR), with partial agonistic activity at the androgen receptor (AR) and estrogen receptor (ER). Its actions include:
- Suppression of Ovulation : By inhibiting the hypothalamo-pituitary axis, it reduces luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels.
- Increased SHBG Production : This leads to decreased free testosterone levels, which can mitigate androgenic effects such as acne .
- Impact on Sebaceous Glands : Lower testosterone availability reduces stimulation of sebaceous glands, contributing to acne treatment.
Efficacy in Acne Treatment
A significant clinical trial evaluated the efficacy of a triphasic oral contraceptive containing this compound and ethinyl estradiol in treating moderate acne vulgaris. Key findings include:
- Study Design : A multicenter, randomized, double-blind study involving 257 women aged 15-49.
- Results :
- Mean decrease in inflammatory lesions: 11.8 (62.0%) in the treatment group vs. 7.6 (38.6%) in the placebo group (p = 0.0001).
- Total lesion count reduction: 29.1 (53.1%) vs. 14.1 (26.8%) respectively (p = 0.0001).
- Investigator's assessment showed improvement in 93.7% of treated subjects compared to 65.4% in the placebo group .
Summary of Clinical Findings
Measure | Treatment Group | Placebo Group |
---|---|---|
Mean Decrease in Inflammatory Lesions | 11.8 (62.0%) | 7.6 (38.6%) |
Mean Decrease in Total Lesions | 29.1 (53.1%) | 14.1 (26.8%) |
Improvement Rate (Investigator's Assessment) | 93.7% | 65.4% |
Eigenschaften
CAS-Nummer |
107382-51-4 |
---|---|
Molekularformel |
C23H31NO3 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
[(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
KIQQMECNKUGGKA-NPUFKNHTSA-N |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N\O)/CC[C@H]34 |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.